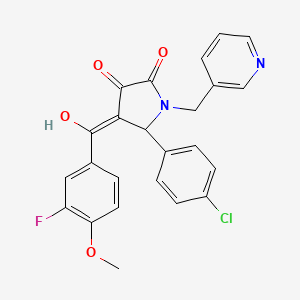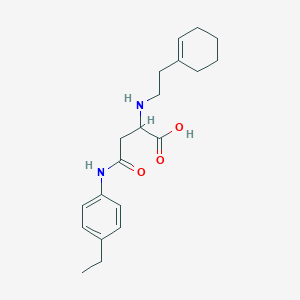
2-((2-(Cyclohex-1-en-1-yl)ethyl)amino)-4-((4-ethylphenyl)amino)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-(Cyclohex-1-en-1-yl)ethyl)amino)-4-((4-ethylphenyl)amino)-4-oxobutanoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a cyclohexene ring, an ethyl group, and a butanoic acid moiety, making it a unique molecule for study and application.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(Cyclohex-1-en-1-yl)ethyl)amino)-4-((4-ethylphenyl)amino)-4-oxobutanoic acid typically involves multi-step organic reactions. One possible route could include:
Formation of the cyclohexene ring: Starting with cyclohexanone, a dehydration reaction can be used to form cyclohexene.
Attachment of the ethyl group: Using ethyl bromide in a nucleophilic substitution reaction to attach the ethyl group to the cyclohexene ring.
Formation of the amino group: Introducing an amino group through a reductive amination reaction.
Formation of the butanoic acid moiety: Using a Friedel-Crafts acylation reaction to attach the butanoic acid group to the aromatic ring.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene ring, leading to the formation of epoxides or diols.
Reduction: Reduction reactions can target the carbonyl group in the butanoic acid moiety, converting it to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Epoxides, diols
Reduction: Alcohols
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate.
Biology
In biological research, the compound could be studied for its potential interactions with biological molecules, such as proteins or nucleic acids. Its structure suggests it could act as a ligand in binding studies.
Medicine
In medicine, the compound might be explored for its potential therapeutic effects. Its ability to interact with biological targets could make it a candidate for drug development.
Industry
In industrial applications, the compound could be used in the synthesis of specialty chemicals or materials. Its unique properties might make it suitable for use in coatings, adhesives, or other advanced materials.
Mechanism of Action
The mechanism of action of 2-((2-(Cyclohex-1-en-1-yl)ethyl)amino)-4-((4-ethylphenyl)amino)-4-oxobutanoic acid would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction pathways or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-((2-(Cyclohexyl)ethyl)amino)-4-((4-methylphenyl)amino)-4-oxobutanoic acid
- 2-((2-(Cyclohex-1-en-1-yl)ethyl)amino)-4-((4-methylphenyl)amino)-4-oxobutanoic acid
Uniqueness
The unique combination of the cyclohexene ring, ethyl group, and butanoic acid moiety in 2-((2-(Cyclohex-1-en-1-yl)ethyl)amino)-4-((4-ethylphenyl)amino)-4-oxobutanoic acid distinguishes it from similar compounds. This unique structure may confer specific properties or reactivity that are not observed in closely related compounds.
Properties
Molecular Formula |
C20H28N2O3 |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
2-[2-(cyclohexen-1-yl)ethylamino]-4-(4-ethylanilino)-4-oxobutanoic acid |
InChI |
InChI=1S/C20H28N2O3/c1-2-15-8-10-17(11-9-15)22-19(23)14-18(20(24)25)21-13-12-16-6-4-3-5-7-16/h6,8-11,18,21H,2-5,7,12-14H2,1H3,(H,22,23)(H,24,25) |
InChI Key |
LEICUQIPRDFOCY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CC(C(=O)O)NCCC2=CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 1-[2-hydroxy-3-(4-propanoylphenoxy)propyl]piperidine-3-carboxylate](/img/structure/B12128149.png)
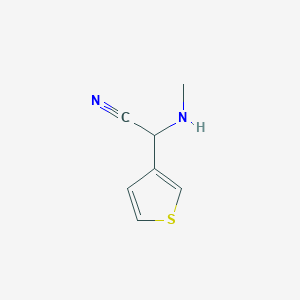


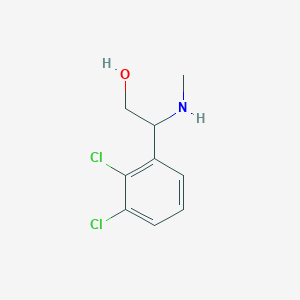


![2-amino-1-(4-chlorophenyl)-N-hexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12128206.png)

![2-amino-N-(3,4-dimethylphenyl)-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12128215.png)
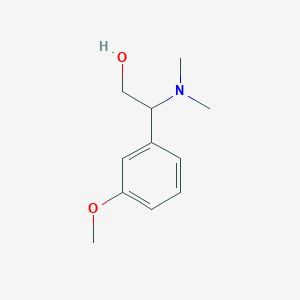
![3-[(4-fluorophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B12128219.png)
![6-Chloro-1-[4-(3,4-dimethylphenoxy)butyl]-4a,5,6,7,8,8a-hexahydrobenzo[d][1,3]oxazine-2,4-dione](/img/structure/B12128220.png)
